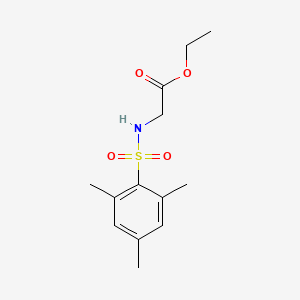
ethyl N-(mesitylsulfonyl)glycinate
Overview
Description
Ethyl N-(mesitylsulfonyl)glycinate, also known as EMSG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMSG is a glycine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl N-(mesitylsulfonyl)glycinate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that cause pain and inflammation. ethyl N-(mesitylsulfonyl)glycinate has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of blood pressure and inflammation. Additionally, ethyl N-(mesitylsulfonyl)glycinate has been shown to have antioxidant properties, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
ethyl N-(mesitylsulfonyl)glycinate has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. ethyl N-(mesitylsulfonyl)glycinate has also been shown to have antioxidant properties, which could contribute to its anti-inflammatory effects. However, further studies are needed to understand the biochemical and physiological effects of ethyl N-(mesitylsulfonyl)glycinate in humans.
Advantages and Limitations for Lab Experiments
Ethyl N-(mesitylsulfonyl)glycinate has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a readily available compound for research. Additionally, ethyl N-(mesitylsulfonyl)glycinate has been shown to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one limitation is that the mechanism of action of ethyl N-(mesitylsulfonyl)glycinate is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, ethyl N-(mesitylsulfonyl)glycinate has not been extensively studied in humans, which limits its potential applications in medicine.
Future Directions
There are several future directions for the study of ethyl N-(mesitylsulfonyl)glycinate. One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in medicine. Another direction is to study the biochemical and physiological effects of ethyl N-(mesitylsulfonyl)glycinate in humans, which could lead to the development of new drugs for the treatment of pain and inflammation. Additionally, ethyl N-(mesitylsulfonyl)glycinate could be used as a building block for the synthesis of new functional materials with potential applications in materials science.
Scientific Research Applications
Ethyl N-(mesitylsulfonyl)glycinate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ethyl N-(mesitylsulfonyl)glycinate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for developing new drugs for the treatment of pain and inflammation. In biochemistry, ethyl N-(mesitylsulfonyl)glycinate has been used as a reagent for the synthesis of peptides and proteins, as well as for the modification of amino acids. In materials science, ethyl N-(mesitylsulfonyl)glycinate has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.
properties
IUPAC Name |
ethyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-5-18-12(15)8-14-19(16,17)13-10(3)6-9(2)7-11(13)4/h6-7,14H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGVJSJFRIZYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4671807.png)
![9-(1,1-dimethylpropyl)-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671815.png)
![N-cyclopropyl-2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4671827.png)
![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)
![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4671850.png)


![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4671861.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4671870.png)
![(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4671874.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671885.png)